1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may target the causative agents of these diseases, namely Leishmania strains and Plasmodium strains.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits their function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect the biochemical pathways of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation.
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may inhibit the growth and proliferation of Leishmania and Plasmodium species at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . The associations between pyrazole molecules depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding .
Molecular Mechanism
Pyrazoles are known to undergo a variety of reactions, including [3 + 2] cycloaddition, condensations, and oxidative cyclization . These reactions can lead to changes in the structure of the pyrazole, which can translate into changes in its properties .
Temporal Effects in Laboratory Settings
Pyrazoles are known to be stable and safe compounds .
Metabolic Pathways
Pyrazoles are known to undergo a variety of reactions, including [3 + 2] cycloaddition, condensations, and oxidative cyclization .
Subcellular Localization
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxy group yields 1-(4-oxophenyl)pyrazole-3-carboxylic acid.
- Reduction of the carboxylic acid group forms 1-(4-hydroxyphenyl)pyrazole-3-methanol.
- Substitution reactions can yield various derivatives depending on the substituent introduced .
Scientific Research Applications
1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 1-Phenylpyrazole-3-carboxylic acid
- 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid
- 1-(4-Aminophenyl)pyrazole-3-carboxylic acid
Uniqueness: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This hydroxy group allows for additional functionalization and can influence the compound’s interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-3-1-7(2-4-8)12-6-5-9(11-12)10(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJBHNJYWZYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.